Higher analytical purity and documentation reduce synthetic uncertainty versus the free base and earlier racemic batches
Commercially available 2‑amino‑1‑methylcyclopentane‑1‑carboxylic acid hydrochloride (CAS 1423024‑83‑2) is routinely supplied at ≥98% purity (NLT 98%) with full characterization documents including NMR, HPLC, and LC‑MS . In contrast, the free base (CAS 1423116‑95‑3) is typically offered at 95‑98% purity and often lacks comprehensive analytical data sheets . This difference in quality assurance reduces the risk of uncharacterized impurities affecting downstream peptide coupling efficiency and final product homogeneity.
| Evidence Dimension | Purity and analytical documentation |
|---|---|
| Target Compound Data | ≥98% (NLT 98%) with NMR, HPLC, LC‑MS |
| Comparator Or Baseline | 2-Amino-1-methylcyclopentane-1-carboxylic acid free base (CAS 1423116-95-3), typical purity 95‑98%, limited routine documentation |
| Quantified Difference | ≥2% absolute purity improvement; full characterization package vs. partial |
| Conditions | Commercial supplier specifications (Synblock, Target compound; Bidepharm, Comparator) |
Why This Matters
Higher purity and documented identity directly lower the risk of failed peptide synthesis and time lost to re-purification, which is critical for procurement decisions in medicinal chemistry campaigns.
